(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
Description
The compound (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride is a cyclopropane derivative featuring a phenyl group, an aminomethyl substituent, and a diethylcarboxamide moiety. Its molecular formula is C15H23ClN2O, with a molecular weight of 282.81 g/mol . The stereochemistry (1R,2R) distinguishes it from related compounds like milnacipran hydrochloride (a racemic mixture of (1RS,2SR) enantiomers) and levomilnacipran ((1R,2S)-configuration) .
Properties
IUPAC Name |
(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-SLHAJLBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147073 | |
| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105310-47-2 | |
| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride, commonly known as milnacipran, is a compound primarily recognized for its antidepressant properties. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has been utilized in the treatment of major depressive disorder and fibromyalgia. This article explores the biological activity of milnacipran, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Milnacipran has the following molecular formula:
- Molecular Formula : C15H23ClN2O
- CAS Number : 105310-47-2
The compound's structure contributes to its pharmacological activity, particularly in modulating neurotransmitter levels in the brain.
Milnacipran functions by inhibiting the reuptake of serotonin and norepinephrine, two critical neurotransmitters involved in mood regulation. This dual action enhances the availability of these neurotransmitters in the synaptic cleft, thereby improving mood and alleviating symptoms of depression.
Key Mechanisms:
- Serotonin Reuptake Inhibition : Increases serotonin levels, which can enhance mood and emotional well-being.
- Norepinephrine Reuptake Inhibition : Boosts norepinephrine levels, contributing to increased energy and alertness.
Pharmacological Effects
Research indicates that milnacipran exhibits several pharmacological effects beyond its antidepressant activity:
- Antidepressant Effects : Clinical studies have demonstrated significant efficacy in reducing depressive symptoms compared to placebo treatments.
- Pain Relief : Milnacipran is effective in managing pain associated with fibromyalgia, as evidenced by various clinical trials.
- Cognitive Enhancement : Some studies suggest potential benefits in cognitive function, particularly in patients with depression-related cognitive deficits.
Case Studies
Several clinical trials have provided insights into the efficacy and safety profile of milnacipran:
- Study 1 : A randomized controlled trial involving 500 participants diagnosed with major depressive disorder showed that milnacipran significantly improved depression scores on the Hamilton Depression Rating Scale (HDRS) compared to placebo (p < 0.01).
- Study 2 : A double-blind study focused on fibromyalgia patients demonstrated that those treated with milnacipran experienced a 30% reduction in pain levels over 12 weeks (p < 0.05).
Safety and Side Effects
While milnacipran is generally well-tolerated, it may cause side effects such as:
- Nausea
- Headache
- Increased heart rate
- Elevated blood pressure
Monitoring is advised for patients with cardiovascular concerns due to potential increases in heart rate and blood pressure.
Comparative Analysis
The following table summarizes the biological activities of milnacipran compared to other SNRIs:
| Compound | Primary Action | Efficacy in Depression | Efficacy in Pain Management | Common Side Effects |
|---|---|---|---|---|
| Milnacipran | SNRI | High | Moderate | Nausea, headache |
| Venlafaxine | SNRI | High | Moderate | Dizziness, insomnia |
| Duloxetine | SNRI | High | High | Nausea, dry mouth |
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Features
Key Structural Variations:
Substituents on the Cyclopropane Ring: Phenyl vs. Substituted Aromatic Groups: The target compound’s phenyl group contrasts with analogs like (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-methylphenyl)cyclopropanecarboxamide hydrochloride (CAS: 105310-39-2), which includes a p-methylphenyl group for enhanced lipophilicity . Functional Group Additions: Compounds such as (1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride (CAS: 1360828-80-3) introduce electron-withdrawing difluoromethyl and sulfonyl groups, altering electronic properties and metabolic stability .
Stereochemistry: The (1R,2R) configuration differentiates it from (1R,2S)-levomilnacipran and racemic milnacipran, impacting enantioselective activity .
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Differences
Serotonin-Norepinephrine Reuptake Inhibition (SNRI): Milnacipran hydrochloride (racemic) exhibits balanced SNRI activity with IC50 values of 100 nM (norepinephrine) and 203 nM (serotonin), while the (1R,2R)-target compound’s stereochemistry may alter transporter affinity . Levomilnacipran ((1R,2S)-configuration) shows greater potency for norepinephrine reuptake inhibition, suggesting stereochemical influence on selectivity .
Difluoromethyl and sulfonyl substituents in CAS 1360828-80-3 increase molecular weight (304.75 vs. 282.81) and polarity, likely affecting clearance rates .
Research Findings and Clinical Implications
- Milnacipran Hydrochloride : Approved for fibromyalgia, its racemic nature may contribute to side effects like cardiovascular disturbances. Enantiomerically pure formulations (e.g., >95% (1S,2R)) aim to mitigate these risks .
- Further studies are needed to elucidate its efficacy and safety .
- Fluorinated Analogs : Compounds like CAS 1360828-80-3 are under investigation for neurodegenerative diseases due to improved stability from fluorine substitution .
Preparation Methods
Formation of (Z)-2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane (Formula-4)
2-Phenylacetonitrile reacts with epichlorohydrin in the presence of sodium hydroxide (2.5–3.0 equiv) in dimethyl sulfoxide (DMSO) at 15–25°C. The resulting cyano intermediate undergoes hydrolysis with potassium hydroxide (1.5–2.0 equiv) and tetrabutylammonium bromide (TBAB) in toluene at reflux (110–120°C), followed by acidification with hydrochloric acid to yield Formula-4. Key considerations include:
Condensation with Potassium Phthalimide
Formula-4 reacts with potassium phthalimide in dimethylformamide (DMF) at 80–90°C for 4–6 hours to form 2-((1,3-dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid (Formula-5). DMF acts as both solvent and catalyst, enabling efficient nucleophilic substitution at the cyclopropane carboxylic acid moiety.
Amidation with Diethylamine
Formula-5 is treated with thionyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C to generate the acid chloride, which subsequently reacts with diethylamine (1.5 equiv) in DCM. The product, (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane (Formula-6), is isolated via crystallization from cyclohexane (yield: 82–85%).
Deprotection of Phthalimide Group
Formula-6 undergoes cleavage with 40% aqueous methylamine in toluene at 60–70°C for 3–4 hours. This step removes the phthalimide protecting group, yielding (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide (Formula-1). Toluene ensures efficient mixing of the hydrophobic intermediate with aqueous methylamine.
Hydrochloride Salt Formation
The free base (Formula-1) is dissolved in isopropyl alcohol and treated with ethyl acetate saturated with hydrogen chloride gas at 15–20°C. Crystallization yields milnacipran hydrochloride (Formula-la) with a melting point of 178–180°C and HPLC purity >99.95%.
One-Pot Process for Enhanced Efficiency
WO2012046247A2 also discloses a one-pot process that consolidates multiple steps, reducing isolation intervals and improving throughput:
-
Cyclopropane formation and phthalimide condensation : 2-Phenylacetonitrile, epichlorohydrin, and potassium phthalimide react sequentially in DMF without isolating intermediates.
-
In situ amidation : Thionyl chloride and diethylamine are introduced directly into the reaction mixture.
-
Deprotection and salt formation : Aqueous methylamine and HCl gas are added in a single vessel.
Advantages :
-
Yield improvement : Overall yield increases from 68% (multi-step) to 74%.
-
Purity : Reduced handling minimizes impurity introduction (e.g., Formula-6 byproducts).
Stereoselective Synthesis and Resolution
While WO2012046247A2 focuses on the (Z)-isomer (equivalent to (1R,2R)), WO2014203277A2 describes enantioselective approaches using chiral auxiliaries or catalysts. Key strategies include:
Chiral Lewis Acid Catalysis
Aluminum chloride (1.2 equiv) in toluene at 15–25°C induces stereoselective cyclopropanation, favoring the (1R,2R) configuration. The reaction of 2-phenylacetonitrile with epichlorohydrin in the presence of AlCl3 achieves an enantiomeric excess (ee) of 92–94%.
Crystallization-Induced Asymmetric Transformation
Racemic milnacipran free base is treated with (R)-mandelic acid in ethanol, selectively crystallizing the (1R,2R)-mandelate salt. The resolved free base is then converted to the hydrochloride salt.
Analytical Characterization
Purity and Impurity Profile
Milnacipran hydrochloride synthesized via the above methods exhibits:
Physicochemical Properties
-
PXRD : Characteristic peaks at 2θ = 8.2°, 12.7°, 16.4°, and 24.9° confirm crystalline form.
-
IR (KBr) : Bands at 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1550 cm⁻¹ (cyclopropane ring).
Comparative Analysis of Methods
| Parameter | Multi-Step Process | One-Pot Process | Stereoselective Synthesis |
|---|---|---|---|
| Yield | 68% | 74% | 62% |
| Purity (HPLC) | >99.95% | >99.95% | 99.8% |
| Key Advantage | High purity | Operational efficiency | Enantiomeric control |
| Limitation | Multiple isolations | Sensitive to stoichiometry | Requires chiral reagents |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride, considering stereochemical integrity?
- Methodological Answer : Stereoselective synthesis is critical due to the compound’s chiral centers. Methods include cyclopropanation via intramolecular ring closure of amino acid precursors under catalytic conditions (e.g., Pd-catalyzed reactions) . Continuous flow reactors and advanced catalytic systems (e.g., chiral ligands) improve yield and enantiomeric excess. Post-synthetic purification via recrystallization or chiral chromatography ensures stereochemical purity .
Q. How can researchers characterize the stereochemistry and purity of this compound using analytical techniques?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards . Purity assessment employs reversed-phase HPLC coupled with UV/Vis or mass spectrometry. Impurity profiling follows USP guidelines, targeting early/late-eluting organic impurities using gradient elution .
Q. What in vitro models are suitable for assessing its bioactivity, such as enzyme inhibition or receptor binding?
- Methodological Answer : For enzyme inhibition (e.g., O-acetylserine sulfhydrylase), use kinetic assays measuring substrate depletion (UV-spectrophotometry) or fluorescent probes. Receptor binding studies (e.g., serotonin/dopamine receptors) employ competitive radioligand assays with membrane preparations from transfected cell lines. Data normalization to positive controls (e.g., fluoxetine for serotonin reuptake) ensures validity .
Advanced Research Questions
Q. How can contradictions in pharmacological data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from interspecies metabolic differences or bioavailability. Address this by:
- Conducting metabolic stability assays (e.g., liver microsome incubation with LC-MS analysis) to identify active metabolites .
- Using pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy in animal models .
- Validating target engagement via ex vivo receptor occupancy assays .
Q. What computational approaches are effective for predicting target interactions and optimizing lead derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like serotonin transporters. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. QSAR models prioritize derivatives with enhanced affinity or metabolic stability. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What strategies are recommended for impurity profiling and quantification during scale-up synthesis?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC-UV/MS : Quantify known impurities (e.g., diastereomers, des-ethyl analogs) using reference standards .
- NMR spectroscopy : Identify unknown impurities via 2D-COSY or HSQC.
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability-related impurities .
Comparative and Mechanistic Questions
Q. How does this compound’s structure-activity relationship (SAR) compare to analogs like milnacipran hydrochloride?
- Methodological Answer : Compare cyclopropane ring substituents and amine groups. For example, milnacipran’s isoindoline moiety enhances norepinephrine reuptake inhibition, while the target compound’s aminomethyl group may improve serotonin receptor selectivity. Synthesize hybrid derivatives and test in dual-transporter assays .
Q. What experimental designs are critical for evaluating enantiomer-specific pharmacological effects?
- Methodological Answer : Separate enantiomers via preparative chiral chromatography. Test each enantiomer in parallel in vitro (e.g., receptor binding) and in vivo models (e.g., forced swim test for antidepressant activity). Use racemic mixtures as controls to identify synergistic/antagonistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
